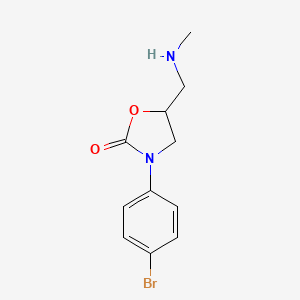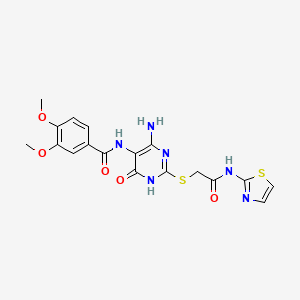![molecular formula C17H18N2O2S B2561463 2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole CAS No. 931724-74-2](/img/structure/B2561463.png)
2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles, widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .
Synthesis Analysis
The synthesis of imidazole derivatives could be achieved through the condensation of benzyl, aldehydes and anilines in the presence of ammonium acetate under solvent-free catalysis .Molecular Structure Analysis
Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined. In the structures of these compounds, an identical system of hydrogen bonds, C(4), was observed .Chemical Reactions Analysis
The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals is investigated via OH-addition and H-abstraction pathways .Physical And Chemical Properties Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is soluble in water and other polar solvents such as ethanol, chloroform, and pyridine .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antiulcer Activity : Imidazo[1,2-a]pyridines substituted at the 3-position, similar in structure to the compound , have been synthesized as potential antiulcer agents. These compounds demonstrated cytoprotective properties in ethanol and HCl models, though they lacked significant antisecretory activity in gastric fistula rat models (Starrett et al., 1989).
Antimicrobial Activity of Schiff Base Ligands : Schiff base ligands derived from imino-4-methoxyphenol thiazole, structurally related to the compound, have been synthesized and tested for antibacterial and antifungal activities. These compounds showed moderate activity against bacteria and fungi (Vinusha et al., 2015).
Conformational Analysis and Quantum Descriptors
- Conformational and Quantum Analysis : Imidazole derivatives have been analyzed for their conformational structures using quantum theory of atoms in molecules (QTAIM) and density functional theory (DFT). These studies provide insights into the nature and strength of hydrogen bonding interactions and other chemical properties (Kumar et al., 2020).
Catalytic and Inhibition Activities
Catalytic Activity in Oxidation Reactions : Molybdenum(VI) complexes with thiazole-hydrazone ligands have been encapsulated in zeolite Y, showing efficient and reusable catalytic properties for oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Corrosion Inhibition : Imidazole derivatives with methoxy groups have been studied for their corrosion inhibition efficacy on mild steel in acidic solutions. These derivatives exhibit significant corrosion inhibition efficiency (Prashanth et al., 2021).
Therapeutic Potential and Binding Studies
Antiprotozoal Activity : Benzimidazole derivatives, which share a core structure with the compound , have been found to exhibit strong antiprotozoal activity against organisms like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica (Pérez‐Villanueva et al., 2013).
Binding to Oxidised Cytochromes : Benzimidazole derivatives have been shown to bind to oxidised cytochromes P-450 and inhibit mixed-function oxidases. The binding and inhibition depend on the precise structure of the derivative (Murray & Ryan, 1983).
Fluorescent Sensor for Zn2+ Ion Detection : Benzo[d]imidazo[2,1-b]thiazole-based sensors, related in structure, have been synthesized for selective fluorescence chemosensing of Zn2+ ions in aqueous environments (Moradi et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-6-7-15-16(10-12)19-17(18-15)22-9-8-21-14-5-3-4-13(11-14)20-2/h3-7,10-11H,8-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJDBIOUHJENRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2561381.png)
![4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2561382.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2561387.png)
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2561389.png)

![3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2561392.png)
![Oxolan-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2561395.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2561396.png)

![Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate](/img/structure/B2561398.png)

![4-[1-(3-Methoxy-1,2-thiazol-5-yl)ethylamino]-3-methylbutan-1-ol](/img/structure/B2561403.png)